molecular formula C7H15N3O B1627045 2-(4-Methylpiperazin-1-YL)acetamide CAS No. 83808-21-3

2-(4-Methylpiperazin-1-YL)acetamide

Cat. No. B1627045
CAS RN: 83808-21-3
M. Wt: 157.21 g/mol
InChI Key: VRZZMRYGHFNKEN-UHFFFAOYSA-N
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Description

“2-(4-Methylpiperazin-1-YL)acetamide” is a chemical compound with the molecular formula C7H15N3O . It is also known as “N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide” with the molecular formula C14H22N4O . The compound has a molecular weight of 262.35 g/mol .


Molecular Structure Analysis

The InChI string for “2-(4-Methylpiperazin-1-YL)acetamide” is InChI=1S/C14H22N4O/c1-16-7-9-18(10-8-16)11-14(19)17(2)13-5-3-12(15)4-6-13/h3-6H,7-11,15H2,1-2H3 . This provides a detailed description of the molecule’s structure.

Scientific Research Applications

Antioxidant, Analgesic, and Anti-inflammatory Agent

A study explored the synthesis of a compound related to 2-(4-Methylpiperazin-1-YL)acetamide, which demonstrated significant antioxidant, analgesic, and anti-inflammatory activities. This compound could be a potential candidate for further research in these areas (Nayak et al., 2014).

Histamine H4 Receptor Ligand with Anti-inflammatory Properties

Research on a series of 2-aminopyrimidines, including compounds related to 2-(4-Methylpiperazin-1-YL)acetamide, showed that these compounds act as ligands for the histamine H4 receptor. One specific compound demonstrated potent in vitro activity and anti-inflammatory effects in animal models, suggesting its potential in pain management (Altenbach et al., 2008).

Antimicrobial and Antimycobacterial Properties

A series of compounds including 2-(4-Methylpiperazin-1-YL)acetamide analogs were synthesized and tested for their antimicrobial and antimycobacterial properties. These compounds showed excellent antibacterial and antifungal activities against various microorganisms, including S. aureus, E. coli, and M. tuberculosis, indicating their potential as antimicrobial agents (Kanagarajan & Gopalakrishnan, 2012).

Effects on Memory Ability

A study focused on synthesizing a compound structurally related to 2-(4-Methylpiperazin-1-YL)acetamide and investigating its effects on memory in mice. This research contributes to understanding the potential cognitive effects of such compounds (Li Ming-zhu, 2008).

Anti-inflammatory and Antinociceptive Activities

Another research discovered a compound structurally similar to 2-(4-Methylpiperazin-1-YL)acetamide, showing significant anti-inflammatory properties in the carrageenan-induced paw-edema model in rats. This suggests its potential as a therapeutic agent in inflammation-related conditions (Smits et al., 2008).

Positive Inotropic Evaluation

In a study evaluating the positive inotropic activities, compounds including 2-(4-Methylpiperazin-1-YL)acetamide analogs were synthesized and tested. Several compounds displayed favorable activities, suggesting their potential in the development of new inotropic agents (Xue‐Kun Liu et al., 2009).

Anticonvulsant and Antidepressant Effects

Research on 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives, which are structurally related to 2-(4-Methylpiperazin-1-YL)acetamide, demonstrated their potential as anticonvulsant and antidepressant agents, based on in vivo tests (Xing-Hua Zhen et al., 2015).

properties

IUPAC Name

2-(4-methylpiperazin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O/c1-9-2-4-10(5-3-9)6-7(8)11/h2-6H2,1H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZZMRYGHFNKEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80592034
Record name 2-(4-Methylpiperazin-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylpiperazin-1-YL)acetamide

CAS RN

83808-21-3
Record name 2-(4-Methylpiperazin-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methylpiperazin-1-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
124
Citations
B Wang, W Zhang, X Liu, F Zou, J Wang, Q Liu… - European Journal of …, 2020 - Elsevier
Due to the critical tumorigenic role of fused NTRK genes in multiple cancers, TRK kinases have attracted extensive attention as a drug discovery target. Starting from an indazole based …
Number of citations: 13 www.sciencedirect.com
K Kamiński, B Wiklik, J Obniska - Medicinal Chemistry Research, 2015 - Springer
Twenty-two new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for their anticonvulsant activity in animal models of epilepsy. These …
Number of citations: 17 link.springer.com
E Ece Gurdal, E Buclulgan, I Durmaz… - Anti-Cancer Agents …, 2015 - ingentaconnect.com
Synthesis, characterization and cytotoxic activities of ten benzothiazole-piperazine derivatives were reported. In vitro cytotoxic activities of compounds were screened against …
Number of citations: 33 www.ingentaconnect.com
Y Xiang, XH Wang, Q Yang, JL Tan… - Bulletin of the …, 2018 - Wiley Online Library
Inappropriate thrombus formation within blood vessels is the leading cause of mortality in the industrialized world. Platelet aggregation activated by thrombin may have close …
Number of citations: 6 onlinelibrary.wiley.com
Z Wu, N Ding, Y Tang, J Ye, J Peng, A Hu - Research on Chemical …, 2017 - Springer
A series of novel N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides were designed, synthesized and evaluated for their antitumor activities in vitro. The structures of the …
Number of citations: 7 link.springer.com
V Kanagarajan, M Gopalakrishnan - Pharmaceutical Chemistry Journal, 2012 - Springer
A series of new 2-(4-methylpiperazin-1-yl)-N-(4,6-diarylpyrimidin-2-yl)acetamides (34 – 42) have been synthesized and tested for their in vitro antimicrobial and antimycobacterial …
Number of citations: 6 link.springer.com
L Marek, J Vana, J Svoboda… - The Journal of Organic …, 2021 - ACS Publications
A novel synthetic approach involving an Eschenmoser coupling reaction of substituted 3-bromooxindoles (H, 6-Cl, 6-COOMe, 5-NO 2 ) with two substituted thiobenzanilides in …
Number of citations: 7 pubs.acs.org
R Pal, MJ Akhtar, K Raj, S Singh, P Sharma… - Journal of Molecular …, 2022 - Elsevier
The new series of N-(5,6-diphenyl-1,2,4-triazin-3-yl)-2-(4-substituted piperazin-1-yl) acetamide (RP1–5) and 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-1-(4- substituted piperazin-1-yl)-…
Number of citations: 13 www.sciencedirect.com
L Marek, J Vána, J Svoboda, J Hanusek - J. Org. Chem, 2021 - ggti298tfainhibitor.com
A novel synthetic approach involving an Eschen-moser coupling reaction of substituted 3-bromooxindoles (H, 6-Cl, 6-COOMe, 5-NO2) with two substituted thiobenzanilides in …
Number of citations: 0 ggti298tfainhibitor.com
NM Raghavendra, PP Thampi… - E-Journal of …, 2008 - downloads.hindawi.com
Several substituted-quinazolin-3(4H)-ones were synthesized by condensation of 2-chloro-N-(4-oxo-substituted-quinazolin-3(4H)-yl)-acetamides with various substituted piperazines …
Number of citations: 21 downloads.hindawi.com

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